Ethyl 7-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-nitro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic structures characterized by a benzene ring fused to a pyrrole ring. The presence of a nitro group at the 7th position and an ethyl carboxylate group at the 2nd position distinguishes this compound from other indole derivatives.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach involves the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine to yield ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates, as described in the synthesis of related compounds . Another method includes the reaction of 5-methyl-7-nitro-1H-indole-2-carbohydrazide with ethyl acetoacetate, which yields a molecule with a nearly planar indole ring, indicating the potential for planarity in the synthesis of similar nitro-indole derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex. For instance, the crystal structure of a closely related compound shows that the indole ring is almost planar, with a slight deviation, and the indole ring is nearly perpendicular to the mean plane through the ethyl acetate group . This suggests that in ethyl 7-nitro-1H-indole-2-carboxylate, similar structural features may be present, such as planarity of the indole core and specific angular relationships between substituent groups.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The presence of the nitro group and the carboxylate ester in the molecule suggests that it could participate in reactions typical for these functional groups. For example, the nitro group could be involved in reduction reactions, while the carboxylate ester could be involved in hydrolysis or condensation reactions. The synthesis of pyrrole derivatives from nitro compounds under microwave irradiation and the cyclization of 2-ethynylanilines followed by CO2 fixation are examples of the types of reactions that indole derivatives can undergo.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of ethyl 7-nitro-1H-indole-2-carboxylate are not detailed in the provided papers, we can infer from related compounds that such molecules are likely to have distinct spectroscopic characteristics due to their conjugated systems . The presence of hydrogen bonds and π-π interactions in the crystal structure of a similar compound suggests that ethyl 7-nitro-1H-indole-2-carboxylate may also exhibit these intermolecular forces, which can influence its melting point, solubility, and crystal formation.
Scientific Research Applications
1. Synthesis of Pyrroloindole Ring Systems
Ethyl 7-nitro-1H-indole-2-carboxylate is utilized in the synthesis of pyrrolo[2,3-b]indole and pyrrolo[3,4-b]indole ring systems. These structures are generated through reactions under specific synthesis conditions, showcasing the compound's role in creating complex heterocyclic systems (Pelkey, Chang, & Gribble, 1996); (Pelkey, 1997).
2. Crystal Structure Analysis
Research on the crystal structure of related compounds, such as derivatives of Ethyl 7-nitro-1H-indole-2-carboxylate, provides insights into the molecular arrangement and interactions. These studies help in understanding the geometric and electronic properties of the molecule, which are crucial for its applications in various fields (Errossafi et al., 2015).
3. Molecular Orbital Analysis and NLO Responses
Ethyl 7-nitro-1H-indole-2-carboxylate derivatives are examined for their electronic structure and nonlinear optical (NLO) properties. These studies involve detailed vibrational spectroscopic analysis and molecular orbital calculations, contributing to the understanding of the compound's potential in materials science and photonics (Anitha, Balachandran, Narayana, & Raja, 2017).
4. Novel Synthetic Routes and Reactions
Ethyl 7-nitro-1H-indole-2-carboxylate is a precursor in various synthetic routes, leading to the formation of different indole derivatives. These synthetic strategies are significant for creating pharmacologically active compounds and complex organic molecules (Tani et al., 1996); (Ballini et al., 2008).
Safety And Hazards
Ethyl 7-nitro-1H-indole-2-carboxylate is associated with certain hazards. The GHS pictograms indicate that it is a substance that requires caution during handling . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with eyes, skin, and clothing, as well as ingestion and inhalation .
properties
IUPAC Name |
ethyl 7-nitro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAIVBXGPLYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290598 | |
Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-nitro-1H-indole-2-carboxylate | |
CAS RN |
6960-46-9 | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6960-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 69878 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6960-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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